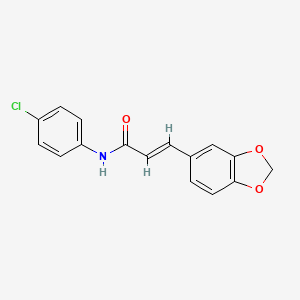

![molecular formula C21H16O4 B5551643 9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)

9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. Research on such molecules often focuses on their synthesis, molecular structure analysis, and potential applications in various fields due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of closely related derivatives of furochromenones involves multicomponent reactions, including condensation processes that lead to the formation of these complex molecules. For example, a novel synthesis approach for similar compounds has been developed using multicomponent condensation, indicating the complexity and creativity involved in synthesizing these molecules (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds has been extensively studied using various spectroscopic techniques and quantum chemical calculations. Studies include the analysis of vibrational frequencies, geometry optimization, and electronic characteristics. For instance, research on 9-methoxy-2H-furo[3,2-g]chromen-2-one (a closely related compound) provided insights into its molecular structure and electronic properties using DFT/B3LYP calculations and experimental data (Swarnalatha et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of these compounds is often explored through their participation in various chemical reactions, including photo-reorganization and Michael addition reactions, leading to new compounds with potentially interesting properties. Photo-reorganization studies, for example, have led to the formation of angular pentacyclic compounds, showcasing the diverse reactivity of the furochromenone backbone (Dalai et al., 2017).

Physical Properties Analysis

The physical properties of such molecules, including their crystalline structure and thermodynamic properties, are crucial for understanding their stability and behavior under different conditions. Crystal structure analysis provides valuable information on the molecular conformation and intermolecular interactions within the solid state (Inglebert et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and functional group behavior, are fundamental aspects of these compounds. Studies often focus on their potential for forming new chemical bonds, undergoing rearrangements, or participating in catalytic cycles. For instance, the exploration of esterification reactions under various conditions has shed light on the reactivity of oxime-esters derived from related compounds, providing insights into their chemical versatility (Sun et al., 2008).

Applications De Recherche Scientifique

Chemical Characterization and Inhibition of Carbonic Anhydrase-II

A novel flavonoid identified within the chemical examination of the extract from the bark of Millettia ovalifolia displayed significant inhibition of the cytosolic form of bovine carbonic anhydrase-II. This discovery suggests its potential application in treating disorders such as cystic fibrosis, glaucoma, epilepsy, leukemia, and other neurological conditions (Rahman et al., 2015).

Photocleavage and Rearrangement through Photooxygenation

Research on the synthesis and photooxygenation of angular furocoumarins, including derivatives similar to the compound , showed that photocleaved products could be obtained through [2+2] cycloaddition of singlet oxygen. This process leads to o-benzoylhydroxy derivatives, indicating its utility in synthetic organic chemistry for generating complex molecules (El-Gogary et al., 2015).

Spectroscopic Characterization and Computational Studies

Experimental and theoretical investigations have been conducted on similar compounds, focusing on molecular structure, electronic, and vibrational characteristics. These studies include vibrational frequency analyses, quantum chemical calculations, and spectroscopic characterizations, highlighting the compound's significance in the field of molecular spectroscopy (Swarnalatha et al., 2015).

Synthesis and Pharmacological Applications

The synthesis of substituted derivatives of the compound has led to the discovery of potent antihypertensive α-blocking and antiarrhythmic agents. This underscores the compound's importance in the development of new pharmacological treatments (Amr et al., 2017).

Cytotoxic Activities Against Cancer Cell Lines

Isolated from Clausena lansium, new compounds related to the subject of interest demonstrated moderate cytotoxicity against various tumor cell lines, including MCF-7, H1299, and SMMC-7721. This finding suggests the potential of such compounds in cancer research and therapy (Jiang et al., 2014).

Crystallographic Studies and Molecular Interactions

Crystallographic analysis of related compounds has provided insights into the molecular structure, including conformations, hydrogen bonding interactions, and crystal packing. These studies are essential for understanding the compound's chemical behavior and its potential applications in material science and drug design (Inglebert et al., 2014).

Propriétés

IUPAC Name |

14-(4-methoxyphenyl)-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O4/c1-23-13-7-5-12(6-8-13)18-11-24-19-10-20-16(9-17(18)19)14-3-2-4-15(14)21(22)25-20/h5-11H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBPCSXZKVOCAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC4=C(C=C32)C5=C(CCC5)C(=O)O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

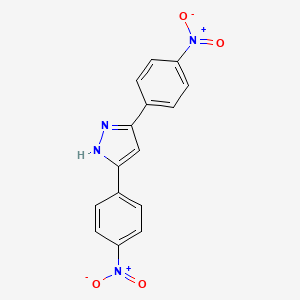

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

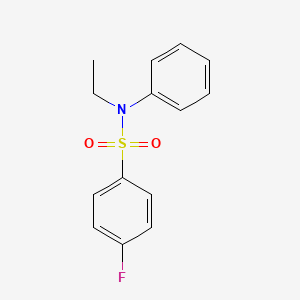

![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide](/img/structure/B5551610.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)